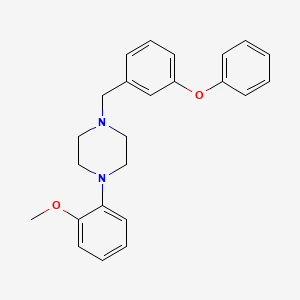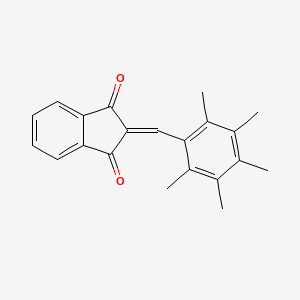![molecular formula C23H34N2O B6014627 1-[9-[(4-Propan-2-ylphenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]pent-4-en-1-one](/img/structure/B6014627.png)
1-[9-[(4-Propan-2-ylphenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]pent-4-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[9-[(4-Propan-2-ylphenyl)methyl]-2,9-diazaspiro[45]decan-2-yl]pent-4-en-1-one is a complex organic compound featuring a spirocyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[9-[(4-Propan-2-ylphenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]pent-4-en-1-one typically involves a multi-step process. One common method includes the formation of the spirocyclic core through a tandem Prins/pinacol reaction. This reaction involves the use of aldehydes and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol under Lewis acid catalysis . The reaction conditions often require precise temperature control and the use of specific catalysts to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing cost-effective processes. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-[9-[(4-Propan-2-ylphenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]pent-4-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the spirocyclic core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
1-[9-[(4-Propan-2-ylphenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]pent-4-en-1-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.
Materials Science: Its spirocyclic structure can be utilized in the design of novel materials with specific mechanical or electronic properties.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions.
Wirkmechanismus
The mechanism of action of 1-[9-[(4-Propan-2-ylphenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]pent-4-en-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s spirocyclic structure allows it to fit into unique binding sites, modulating the activity of its targets and influencing various biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
1-[9-[(4-Propan-2-ylphenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]pent-4-en-1-one is unique due to its specific spirocyclic structure and the presence of both diaza and enone functionalities. This combination of features provides distinct chemical reactivity and potential for diverse applications compared to other similar compounds.
Eigenschaften
IUPAC Name |
1-[9-[(4-propan-2-ylphenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]pent-4-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34N2O/c1-4-5-7-22(26)25-15-13-23(18-25)12-6-14-24(17-23)16-20-8-10-21(11-9-20)19(2)3/h4,8-11,19H,1,5-7,12-18H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBJMPAODFPUHKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CN2CCCC3(C2)CCN(C3)C(=O)CCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(4-fluorophenyl)-N-[(2Z)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B6014546.png)
![N-[2-(DIMETHYLAMINO)ETHYL]-3,5-DIMETHYL-2-(4-METHYLPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-AMINE](/img/structure/B6014548.png)

![N-isopropyl-N-methyl-5-({2-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2-pyridinamine](/img/structure/B6014562.png)

![1-[Cyclohexyl(methyl)amino]-3-[3-[[dicyclopropylmethyl(methyl)amino]methyl]phenoxy]propan-2-ol](/img/structure/B6014569.png)
![methyl 2-[(2-chloro-6-fluorobenzoyl)amino]-5-isopropyl-3-thiophenecarboxylate](/img/structure/B6014581.png)
![1-[benzyl(methyl)amino]-3-[2-methoxy-5-({[3-(methylthio)propyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6014586.png)
![(5E)-5-(3-bromobenzylidene)-2-[(3,4-dimethylphenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B6014596.png)
![3-ethoxy-N-[2-(4-morpholinyl)-2-phenylethyl]benzamide](/img/structure/B6014608.png)
![(E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-(3-nitrophenyl)prop-2-enamide](/img/structure/B6014617.png)
![1-cyclohexyl-6-hydroxy-5-[(Z)-(2-methylindol-3-ylidene)methyl]pyrimidine-2,4-dione](/img/structure/B6014644.png)

![1-(3-fluorophenyl)-5-{[5-(phenylthio)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6014656.png)
